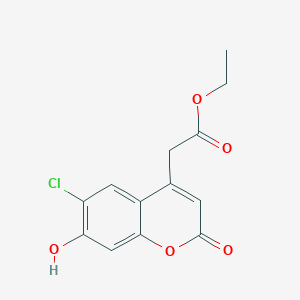

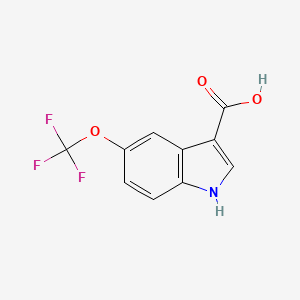

ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Descripción general

Descripción

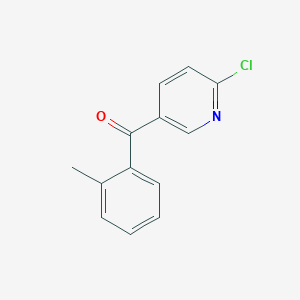

Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The target compound was prepared of the reaction 7-hydroxy-4-methyl coumarin 3 with ethyl-6-bromohexanoate 419 in the presence of anhydrous potassium carbonate in dry DMF .Molecular Structure Analysis

Coumarins or benzopyran-2-ones are a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis

The synthesis of coumarin systems includes the recent research in synthesis methods, investigating their biological properties . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Aplicaciones Científicas De Investigación

Cancer Research

This compound has shown promise in cancer research , particularly in the study of non-small cell lung cancer (NSCLC). It has been found to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest, and apoptosis in vitro, and prevent tumor growth in vivo .

Antimicrobial Activity

Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: exhibits significant antimicrobial activity. It has been tested against various bacteria, including Staphylococcus pneumoniae , and has shown high efficacy. It is slightly less active against Pseudomonas aeruginosa , Bacillus subtilis , Bacillus cereus , and Salmonella panama .

Synthesis of Coumarin Derivatives

The compound is utilized in the synthesis of coumarin derivatives , which are important for their diverse pharmacological properties. These derivatives have applications ranging from anticoagulants to enzyme inhibitors .

Pharmaceutical Testing

It is used as a reference standard in pharmaceutical testing to ensure the accuracy of analytical methods and the quality of pharmaceutical products .

Material Science

Due to its unique structure, the compound finds applications in material science . It can be used in the synthesis of organic compounds that form the basis of advanced materials with specific properties.

Drug Synthesis

The compound’s structure allows for its use in drug synthesis, particularly in the creation of molecules with potential therapeutic effects. Its versatility in chemical reactions makes it a valuable asset in medicinal chemistry.

Organic Synthesis

In organic synthesis, this compound serves as a building block for creating complex molecules. Its reactivity with various chemical groups enables the formation of diverse organic structures .

Advanced Research and Development

This compound is also involved in cutting-edge research and development. Its application in the creation of new molecules can lead to breakthroughs in various fields of science and technology.

Mecanismo De Acción

Target of Action

Coumarin derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .

Mode of Action

Coumarin derivatives have been known to interact with various biological targets leading to changes in cellular processes .

Biochemical Pathways

Coumarin derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .

Pharmacokinetics

Coumarin derivatives are generally known for their good absorption and distribution profiles, and they are metabolized in the liver .

Result of Action

Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-coagulant, and anti-cancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of coumarin derivatives .

Propiedades

IUPAC Name |

ethyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO5/c1-2-18-12(16)3-7-4-13(17)19-11-6-10(15)9(14)5-8(7)11/h4-6,15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSHXDDPDQVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)